molecular formula C11H12F2O2 B15275310 2-(3,5-Difluorophenyl)-3-methylbutanoic acid

2-(3,5-Difluorophenyl)-3-methylbutanoic acid

Cat. No.: B15275310
M. Wt: 214.21 g/mol
InChI Key: ZHCJNRHKVNABIR-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-3-methylbutanoic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a suitable butanoic acid derivative. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 3,5-difluorophenylboronic acid is reacted with a halogenated butanoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki-Miyaura cross-coupling reaction remains a popular choice due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,5-Difluorophenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a difluorophenyl group and a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)7-3-8(12)5-9(13)4-7/h3-6,10H,1-2H3,(H,14,15)

InChI Key

ZHCJNRHKVNABIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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